molecular formula C14H13F2N3O B2379749 [3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone CAS No. 2320377-19-1

[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone

Cat. No. B2379749
CAS RN: 2320377-19-1
M. Wt: 277.275
InChI Key: MRDYTTRPWMOFEY-UHFFFAOYSA-N
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Description

The compound seems to be related to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), which is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, a new class of fungicides . Several recently marketed compounds have the same DFPA scaffold .


Synthesis Analysis

The synthesis of DFPA has been a topic of interest due to its increasing global demand . A new synthetic route for DFPA has been developed, which uses acetyl pyrazole as a key DFPA intermediate . This method is different from most conventional routes, where DFPA is synthesized by hydrolysis of pyrazole ester or nitrile .


Chemical Reactions Analysis

The field of difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, has seen significant advances . These advances have streamlined access to molecules of pharmaceutical relevance .

Mechanism of Action

The compound seems to be related to DFPA, which is used in the synthesis of succinate dehydrogenase inhibitors . These inhibitors are a new class of fungicides .

Safety and Hazards

The related compound [3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol has some safety information available. It has a GHS07 pictogram and a warning signal word. The hazard statements include H315, H319, and H335 .

Future Directions

The field of difluoromethylation has seen significant advances and has generated interest for process chemistry . This could potentially lead to the development of new synthetic routes and compounds.

properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O/c1-18-8-11(12(17-18)13(15)16)14(20)19-6-9-4-2-3-5-10(9)7-19/h2-5,8,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDYTTRPWMOFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone

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